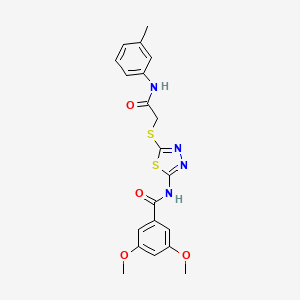

3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative that falls under the category of thiadiazole benzamides. Thiadiazole and benzamide moieties are known for their significant biological properties, which include anticancer activities. The structure of this compound suggests that it may have potential as a pharmacological agent, possibly targeting cancer cells or other biological pathways.

Synthesis Analysis

The synthesis of related thiadiazole benzamide derivatives has been reported using microwave-assisted, solvent-free methods, which are considered to be facile and efficient. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and confirmed by various spectroscopic techniques such as IR, NMR, and mass spectrometry . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiadiazole benzamides is characterized by the presence of a thiadiazole scaffold coupled with a benzamide group. The specific substituents on the thiadiazole ring and the benzamide moiety can significantly influence the biological activity of these compounds. The molecular docking studies of similar compounds have been performed to predict the mechanism of action, which could be relevant for understanding the interactions of 3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide with biological targets .

Chemical Reactions Analysis

Thiadiazole derivatives can be synthesized through various chemical reactions, including oxidative dimerization of thioamides. This process can be facilitated by electrophilic reagents such as 1-methyl-2-chloropyridinium iodide or benzoyl chloride, often resulting in high yields of the desired thiadiazole products . These reactions are typically carried out at room temperature, which may be applicable to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole benzamides are influenced by their molecular structure. The presence of substituents like methoxy groups and the thiadiazole ring can affect properties such as solubility, melting point, and stability. The ADMET properties of similar compounds have been computationally predicted, indicating good oral drug-like behavior, which is an important consideration for potential therapeutic agents . The specific properties of 3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide would need to be experimentally determined to fully understand its pharmacokinetic profile.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has been conducted on synthesizing novel heterocyclic compounds derived from certain key starting molecules, which serve as a foundation for preparing a wide range of new heterocyclic compounds. These synthesized compounds have shown potential as COX-1/COX-2 inhibitors, demonstrating significant analgesic and anti-inflammatory activities. This highlights the role of such compounds in developing new therapeutic agents (A. Abu‐Hashem et al., 2020).

Anticancer Activity

Some compounds, particularly those with a thiadiazole scaffold, have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. These studies aim to discover novel compounds that could potentially be developed into anticancer drugs. The presence of thiadiazole and benzamide groups in the compound's structure is associated with important biological properties, including promising anticancer activity (S. Tiwari et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives, related to the chemical structure of interest, have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These studies provide insights into the application of such compounds in protecting metals against corrosion, indicating their potential use in industrial applications (Zhiyong Hu et al., 2016).

Enzyme Inhibition

The synthesis and investigation of compounds for their inhibition effects on human carbonic anhydrase isoforms demonstrate another area of scientific research application. Such studies are crucial for understanding how these compounds interact with enzymes, which is valuable for the development of enzyme inhibitors as therapeutic agents (Ramazan Ulus et al., 2016).

properties

IUPAC Name |

3,5-dimethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c1-12-5-4-6-14(7-12)21-17(25)11-29-20-24-23-19(30-20)22-18(26)13-8-15(27-2)10-16(9-13)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLMHRSZUNYIKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2515732.png)

![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)

![3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2515735.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)

![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)

![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)

![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)

![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)